(4E)-3-(4-NITROPHENYL)-5-OXO-4-[2-(2,4,6-TRIBROMOPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE
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Overview
Description
(4E)-3-(4-NITROPHENYL)-5-OXO-4-[2-(2,4,6-TRIBROMOPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a tribromophenyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-3-(4-NITROPHENYL)-5-OXO-4-[2-(2,4,6-TRIBROMOPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE typically involves multiple steps. The starting materials often include 4-nitrophenylhydrazine and 2,4,6-tribromobenzaldehyde. The reaction conditions usually require a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete reaction. The intermediate products are then subjected to further reactions to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4E)-3-(4-NITROPHENYL)-5-OXO-4-[2-(2,4,6-TRIBROMOPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, (4E)-3-(4-NITROPHENYL)-5-OXO-4-[2-(2,4,6-TRIBROMOPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4E)-3-(4-NITROPHENYL)-5-OXO-4-[2-(2,4,6-TRIBROMOPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (4E)-3-(4-NITROPHENYL)-5-OXO-4-[2-(2,4,6-TRICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE
- (4E)-3-(4-NITROPHENYL)-5-OXO-4-[2-(2,4,6-TRIFLUOROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE
Uniqueness
The uniqueness of (4E)-3-(4-NITROPHENYL)-5-OXO-4-[2-(2,4,6-TRIBROMOPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE lies in its tribromophenyl group, which imparts distinct chemical and biological properties compared to its chloro and fluoro analogs.
Properties
Molecular Formula |
C16H9Br3N6O3S |
---|---|
Molecular Weight |
605.1g/mol |
IUPAC Name |
5-(4-nitrophenyl)-3-oxo-4-[(2,4,6-tribromophenyl)diazenyl]-1H-pyrazole-2-carbothioamide |
InChI |
InChI=1S/C16H9Br3N6O3S/c17-8-5-10(18)13(11(19)6-8)21-22-14-12(23-24(15(14)26)16(20)29)7-1-3-9(4-2-7)25(27)28/h1-6,23H,(H2,20,29) |
InChI Key |
DMLNDCCPOCTOBP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=C(C(=O)N(N2)C(=S)N)N=NC3=C(C=C(C=C3Br)Br)Br)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)N(N2)C(=S)N)N=NC3=C(C=C(C=C3Br)Br)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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